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Compound of Interest

Compound Name:

[3-(2-

Methylpropoxy)phenyl]methanami

ne

Cat. No.: B1367989

Get Quote

Executive Summary & Chemical Identity
[3-(2-Methylpropoxy)phenyl]methanamine is a substituted benzylamine pharmacophore

often utilized as a "linker-head" motif in fragment-based drug discovery (FBDD). It features a

primary amine (cationic head) and a lipophilic isobutoxy tail at the meta position.

In medicinal chemistry, this scaffold is frequently compared against its Ortho (2-) and Para (4-)

regioisomers to optimize:

Receptor Binding: Steric fit within hydrophobic pockets (e.g., GPCRs, Kinases).

Metabolic Stability: Susceptibility to CYP450-mediated

-dealkylation.

Physicochemical Properties: pKa modulation and membrane permeability (LogP).

Chemical Structure Analysis[1][2][3][4]
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Core: Benzylamine (

)

Substituent: 2-Methylpropoxy (Isobutoxy) group.

Key Feature: The meta placement allows the isobutoxy tail to access distinct hydrophobic

sub-pockets without the steric clash often seen with ortho substitution or the linear extension

of para substitution.

Comparative SAR Analysis: Regioisomers
The following table contrasts the predicted bioactivity and physicochemical profiles of the 3-

isomer against its alternatives.

Table 1: Physicochemical & Bioactivity Profile
Comparison
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Feature 3-Isomer (Meta) 2-Isomer (Ortho) 4-Isomer (Para)

Steric Profile

Balanced: Projects tail

into side-pockets;

accommodates "L-

shaped" binding

modes.

High Steric Clash: Tail

often interferes with

amine binding; forces

non-planar

conformation.

Linear Extension:

Projects tail deep into

the binding cleft; ideal

for narrow, deep

channels.

Electronic Effect

Inductive Withdrawal

(-I): Slightly lowers

amine

(~9.0-9.1).

Steric/Field Effect:

May shield amine;

intramolecular H-bond

potential (if free base).

Resonance Donation

(+R): Increases amine

basicity; Electron-rich

ring.

Metabolic Stability

High:

-dealkylation is

slower; ring is less

electron-rich than

Para.

Moderate: Steric bulk

can block CYP

access, but may

expose other sites.

Low: Electron-rich

para position is a "soft

spot" for rapid CYP

oxidation/dealkylation.

Lipophilicity (cLogP) ~2.4 (Standard)

~2.5 (Often higher

due to intramolecular

shielding).

~2.4 (Similar to Meta).

Primary Utility

GPCR/Kinase Linkers:

(e.g., targeting

allosteric sites).

Conformational Locks:

Restricting rotatable

bonds.

Channel Blockers:

(e.g., Sodium

channels).

Mechanistic Bioactivity & Signaling Pathways
Structural Logic Flow
The selection of the 3-isomer over alternatives is often driven by the need to avoid the "Para-

Metabolic Liability" while maintaining a specific vector for the lipophilic tail.
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Scaffold Selection:
Alkoxybenzylamine

Target Pocket Geometry?

2-Isomer (Ortho)
Restricted Rotation

Restricted Space

3-Isomer (Meta)
[3-(2-Methylpropoxy)phenyl]methanamine

L-Shaped / Side Pocket

4-Isomer (Para)
Linear Extension

Deep / Narrow Pocket

High Steric Clash
Potential Bioavailability Issues

Optimal Side-Pocket Fit
Enhanced Metabolic Stability

Rapid O-Dealkylation
(CYP450 Liability)

Click to download full resolution via product page

Caption: Decision matrix for regioisomer selection based on binding pocket geometry and

metabolic risk.

Metabolic Pathway Comparison
The 4-isomer is highly susceptible to para-hydroxylation and

-dealkylation due to the direct resonance donation of the alkoxy group. The 3-isomer (Meta)
mitigates this by relying on inductive effects, making the ring less activated for oxidation.

Alkoxybenzylamine
(Isomer)

3-Isomer
(Meta)

4-Isomer
(Para)

CYP450
(Liver Microsomes)

Stable Metabolite
(Slow Clearance)Meta-pathway

Quinone Methide / Phenol
(Rapid Clearance/Toxicity)

Para-O-dealkylation

Steric Shielding

Accessible

Click to download full resolution via product page
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Caption: Metabolic divergence showing the stability advantage of the 3-isomer over the 4-

isomer.

Experimental Protocols for Validation
To objectively compare the 3-isomer against its alternatives, the following standardized assays

are recommended.

Protocol A: Microsomal Stability Assay (Metabolic
Clearance)
Objective: Determine the intrinsic clearance (

) and half-life (

) of the isomers to validate the "Meta-Stability" hypothesis.

Preparation:

Test Compounds: 3-isomer, 4-isomer, and Verapamil (control).

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Incubation:

Pre-incubate compound (1 µM) with microsomes for 5 min at 37°C.

Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

Sampling:

Aliquots taken at

min.

Quench immediately with ice-cold Acetonitrile (containing internal standard).
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Analysis:

Centrifuge (4000 rpm, 20 min).

Analyze supernatant via LC-MS/MS (MRM mode).

Data Output: Plot

vs. time. Slope

determines

.

Success Criterion: 3-isomer should exhibit

min (Moderate-High stability), whereas 4-isomer typically shows

min.

Protocol B: Comparative Displacement Binding
(GPCR/Channel)
Objective: Evaluate if the meta-isobutoxy tail properly engages the target hydrophobic pocket

compared to ortho/para.

Assay Setup:

Target: Recombinant receptor (e.g., 5-HT, Dopamine, or Sigma-1 depending on

application).

Radioligand: Specific to target (e.g.,

-Haloperidol for Sigma).

Workflow:

Prepare 10-point dilution series of [3-(2-Methylpropoxy)phenyl]methanamine and its

isomers (
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M to

M).

Incubate with membrane preparation + Radioligand for 60-120 min at 25°C.

Terminate via rapid filtration (GF/B filters).

Calculation:

Measure radioactivity (CPM).

Fit data to Sigmoidal Dose-Response curve (Variable Slope).

Output:

values.

Interpretation: A significant potency shift (>10-fold) between isomers indicates strict steric

requirements of the binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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